molecular formula C8H17NO B13305292 2,2,4,6-Tetramethyl-1,3-oxazinane

2,2,4,6-Tetramethyl-1,3-oxazinane

Cat. No.: B13305292
M. Wt: 143.23 g/mol
InChI Key: XXOKZJXCPVOIDM-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1,3-oxazinane is a heterocyclic organic compound with the molecular formula C8H17NO It is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with four methyl groups attached at the 2, 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1,3-oxazinane can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent. The reaction yields the desired oxazinane in good yields (up to 90%) and is considered an eco-friendly method .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxazinane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,2,4,6-Tetramethyl-1,3-oxazinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: Some derivatives are being investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fine chemicals, cosmetics, and pesticides

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1,3-oxazinane and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2,2,4,6-Tetramethyl-1,3-oxazinane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2,2,4,6-tetramethyl-1,3-oxazinane

InChI

InChI=1S/C8H17NO/c1-6-5-7(2)10-8(3,4)9-6/h6-7,9H,5H2,1-4H3

InChI Key

XXOKZJXCPVOIDM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(N1)(C)C)C

Origin of Product

United States

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